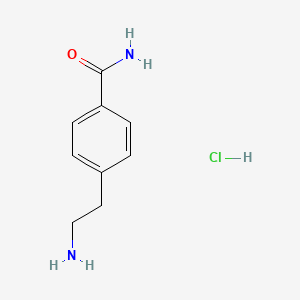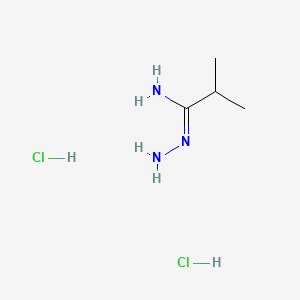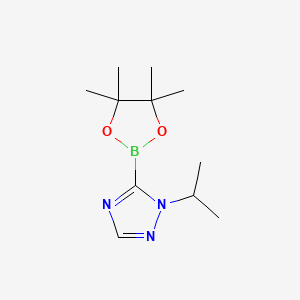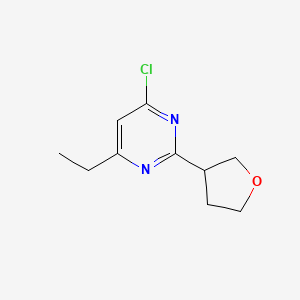
4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a chloro group at position 4, an ethyl group at position 6, and an oxolan-3-yl group at position 2. These structural modifications impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-6-ethylpyrimidine with oxolan-3-ylamine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products. Industrial production may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxolan-3-yl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cyclization Reactions: Cyclization can be facilitated by acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and is studied for its reactivity and stability.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act as an inhibitor or modulator of specific biological pathways, offering potential treatments for various diseases.
Industry: In industrial applications, the compound is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it valuable in the development of new materials and products.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit the activity of specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The oxolan-3-yl group may enhance the compound’s binding affinity and specificity, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine: Similar structure with a methyl group instead of an ethyl group at position 6.
4-Chloro-6-ethyl-2-(tetrahydrofuran-3-yl)pyrimidine: Similar structure with a tetrahydrofuran group instead of an oxolan group at position 2.
4-Chloro-6-ethyl-2-(oxolan-2-yl)pyrimidine: Similar structure with the oxolan group attached at position 2 instead of position 3.
Uniqueness
4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. The combination of a chloro group, an ethyl group, and an oxolan-3-yl group in the pyrimidine ring enhances its reactivity and potential applications in various fields. The specific arrangement of these groups can influence the compound’s stability, solubility, and biological activity, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C10H13ClN2O |
|---|---|
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
4-chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine |
InChI |
InChI=1S/C10H13ClN2O/c1-2-8-5-9(11)13-10(12-8)7-3-4-14-6-7/h5,7H,2-4,6H2,1H3 |
InChI-Schlüssel |
LALAGZAUHHSUAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC(=N1)C2CCOC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}-2-(2-fluorophenyl)aceticacid](/img/structure/B13462278.png)
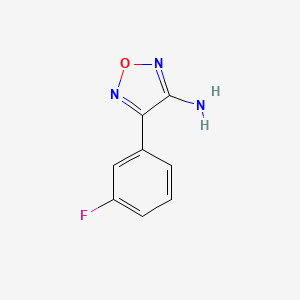
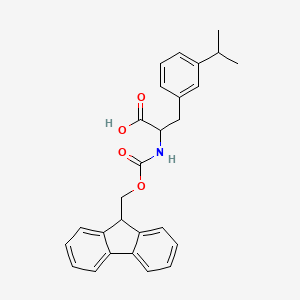

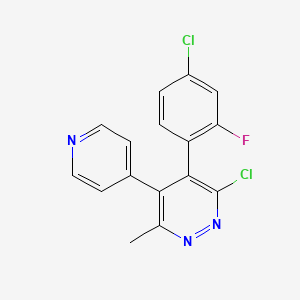
![ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13462309.png)


![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
![3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
